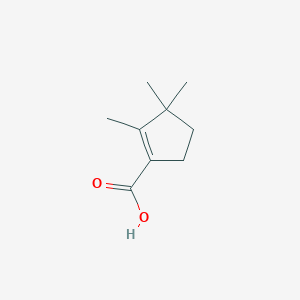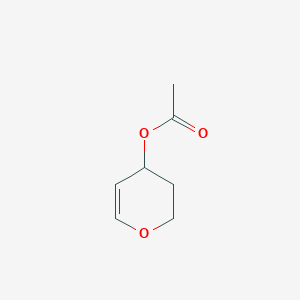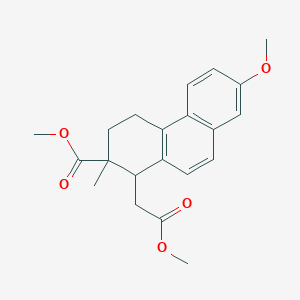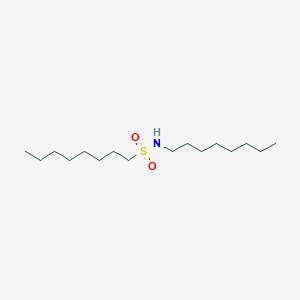
n-Octyloctane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Octyloctane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyloctane-1-sulfonamide typically involves the reaction of octylamine with octylsulfonyl chloride in the presence of a base. . The reaction conditions usually involve the use of an organic or inorganic base to facilitate the nucleophilic attack by the amine on the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of oxidative coupling of thiols and amines has also emerged as a highly efficient method for synthesizing sulfonamides in a single step .
Análisis De Reacciones Químicas
Types of Reactions
n-Octyloctane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide group into sulfonic acids under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Octyloctane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural substrates.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of n-Octyloctane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, essential for DNA synthesis, thereby exerting antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties, commonly used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-Octyloctane-1-sulfonamide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other sulfonamides. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other sulfonamides may not be as effective .
Propiedades
Número CAS |
5455-73-2 |
|---|---|
Fórmula molecular |
C16H35NO2S |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N-octyloctane-1-sulfonamide |
InChI |
InChI=1S/C16H35NO2S/c1-3-5-7-9-11-13-15-17-20(18,19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
Clave InChI |
RQSKVFWGHCZAPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNS(=O)(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


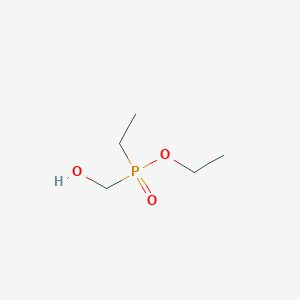
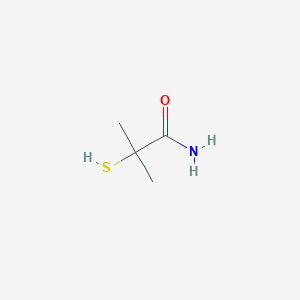
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
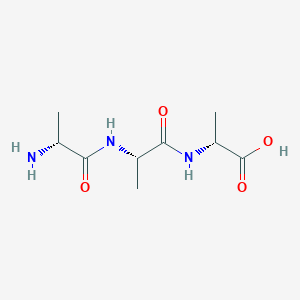
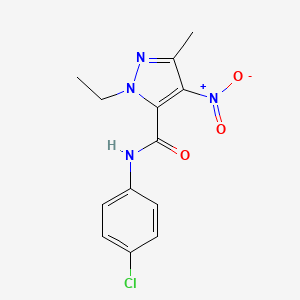
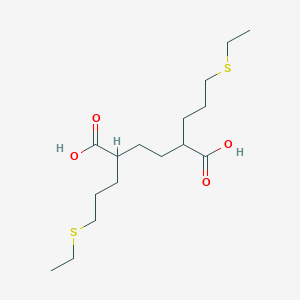

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
